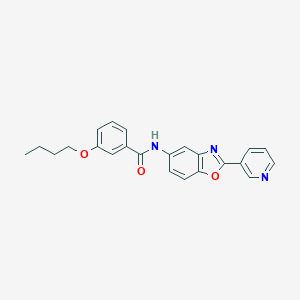
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as DAPC, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. DAPC is a pyrrolidine derivative that has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of DAPC is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. DAPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DAPC has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, DAPC has been found to exhibit antioxidant activity, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease. DAPC has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.
实验室实验的优点和局限性
One advantage of using DAPC in lab experiments is its wide range of biological activities, making it a versatile compound for studying various diseases and pathways. However, one limitation is that the mechanism of action of DAPC is not fully understood, making it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for research on DAPC. One direction is to further investigate its anticancer and anti-inflammatory effects and to identify the specific pathways and enzymes involved in these effects. Another direction is to investigate its potential as a treatment for oxidative stress-related and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of DAPC for therapeutic use.
合成方法
The synthesis of DAPC involves the reaction of 1,2-dihydroacenaphthylene with 4-methoxybenzaldehyde, followed by the addition of pyrrolidine-3-carboxylic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure DAPC.
科学研究应用
DAPC has been the subject of several scientific studies due to its potential therapeutic applications. One study found that DAPC exhibited anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that DAPC had anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C24H22N2O3 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N2O3/c1-29-19-10-8-18(9-11-19)26-14-17(13-22(26)27)24(28)25-21-12-7-16-6-5-15-3-2-4-20(21)23(15)16/h2-4,7-12,17H,5-6,13-14H2,1H3,(H,25,28) |
InChI 键 |
SXFOZXPFTZSURF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3 |
规范 SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)

![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)